molecular formula C26H33N5O3 B10879087 N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B10879087
M. Wt: 463.6 g/mol
InChI Key: OJJSJGVGKREZMS-UHFFFAOYSA-N
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Description

2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves several steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate halogenating agent to form 2-isopropyl-5-methylphenoxy halide.

    Indole Derivative Formation: The next step involves the synthesis of the indole derivative by reacting an appropriate indole precursor with 4-methylpiperazine.

    Condensation Reaction: The final step is the condensation of the phenoxy intermediate with the indole derivative in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H33N5O3/c1-18(2)20-10-9-19(3)15-23(20)34-16-24(32)27-28-25-21-7-5-6-8-22(21)31(26(25)33)17-30-13-11-29(4)12-14-30/h5-10,15,18,33H,11-14,16-17H2,1-4H3

InChI Key

OJJSJGVGKREZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCN(CC4)C)O

Origin of Product

United States

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